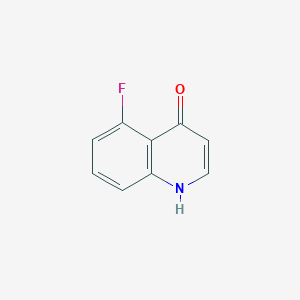

5-Fluoroquinolin-4-OL

Beschreibung

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Chemical Biology

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. nih.govtulane.eduresearchgate.net This "privileged scaffold" is a recurring motif in a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities. nih.govtulane.edu The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its physicochemical and biological properties. orientjchem.orgnih.gov

Historically, the significance of the quinoline core was cemented by the discovery and subsequent synthesis of quinine, a natural antimalarial agent. This paved the way for the development of a plethora of synthetic quinoline-based drugs with a wide range of therapeutic applications, including:

Anticancer: Quinoline derivatives have shown promise as inhibitors of cell proliferation, angiogenesis, and cell migration. nih.gov

Antibacterial: The quinolone and fluoroquinolone classes of antibiotics, which are based on the 4-quinolone scaffold, are crucial in combating bacterial infections by targeting DNA gyrase and topoisomerase IV. researchgate.netmdpi.com

Antiviral: Certain quinoline derivatives have demonstrated efficacy against various viruses. nih.govnih.gov

Anti-inflammatory: The scaffold is also found in compounds exhibiting anti-inflammatory properties. nih.gov

Antiparasitic: Beyond malaria, quinoline-based compounds have been investigated for their activity against other parasites. nih.gov

The ability of the quinoline nucleus to be functionalized at various positions allows for the creation of large and diverse chemical libraries for drug screening and the development of new therapeutic agents.

Unique Aspects of Fluorine Incorporation in Organic Compounds and Bioactive Molecules

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug design, often imparting unique and beneficial properties to the parent compound. wikipedia.orgresearchgate.net Fluorine's high electronegativity and small size allow it to significantly alter a molecule's electronic properties and conformation without adding substantial steric bulk. benthamscience.com

Key advantages of incorporating fluorine include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can prolong the half-life of a drug in the body. wikipedia.orgresearchgate.net

Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability. wikipedia.orgbenthamscience.com

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can affect a drug's solubility and interaction with biological targets. researchgate.net

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency. benthamscience.comnih.gov

Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of this element in medicinal chemistry. wikipedia.org

Current Research Landscape of 5-Fluoroquinolin-4-OL and its Derivatives

This compound, which combines the privileged quinoline scaffold with the strategic placement of a fluorine atom, is a subject of ongoing research. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Research on this compound and its derivatives has primarily focused on their biological activities, particularly as:

Antibacterial Agents: Following the legacy of fluoroquinolone antibiotics, derivatives of this compound are being investigated for their potential to overcome bacterial resistance. researchgate.net The mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Anticancer Agents: The antiproliferative properties of quinoline derivatives are being explored in the context of 5-fluoro-substituted analogues.

Antiviral Agents: The antiviral potential of fluorinated quinolines is another area of active investigation.

The synthesis of various derivatives of this compound allows for the exploration of structure-activity relationships, aiming to optimize potency and selectivity for specific biological targets. For instance, the bromine at the 8-position in 8-bromo-5-fluoroquinolin-4-ol (B1521019) serves as a useful handle for further chemical modifications through cross-coupling reactions.

Interactive Data Table: Properties of this compound and a Related Derivative

| Property | This compound | 6-Chloro-8-fluoroquinolin-4-ol |

| IUPAC Name | 5-fluoro-1H-quinolin-4-one | 6-chloro-8-fluoro-1H-quinolin-4-one |

| Molecular Formula | C₉H₆FNO | C₉H₅ClFNO |

| Molecular Weight | 163.15 g/mol | 197.59 g/mol |

| CAS Number | 386-68-5 | 52200-53-0 |

Data sourced from multiple chemical databases. evitachem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTLZRUKASGYSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429514 | |

| Record name | 5-FLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386-68-5 | |

| Record name | 5-FLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoroquinolin 4 Ol and Its Core Analogues

Classical Approaches to Quinolin-4-one Synthesis

Traditional methods for synthesizing the quinolin-4-one core often begin with aniline (B41778) derivatives and involve cyclization under thermal or strongly acidic/basic conditions. mdpi.comnih.gov These routes, while foundational, can be limited by harsh reaction conditions and, in some cases, a lack of regioselectivity. mdpi.com

The Gould-Jacobs reaction, first proposed in 1939, is a cornerstone in the synthesis of the quinolin-4-one backbone. mdpi.com The process typically begins with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). quimicaorganica.org The resulting intermediate, an anilidomethylenemalonic ester, undergoes thermal cyclization at high temperatures (often exceeding 250 °C) to form a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comwikipedia.org This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification (ester hydrolysis) followed by decarboxylation yields the target quinolin-4-one. wikipedia.org

This method has been successfully applied to the synthesis of various fluoro-4-hydroxyquinoline-3-carboxylic acids, which are key intermediates for potent antibacterial fluoroquinolones. lookchem.com The reaction sequence involves reacting a commercially available fluoroaniline (B8554772) with diethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like diphenyl ether, and finally, hydrolysis with an aqueous base. lookchem.com

A significant challenge in the Gould-Jacobs reaction is the regioselectivity when using asymmetrically substituted anilines, as cyclization can occur at either ortho position, potentially leading to a mixture of products. mdpi.com The high temperatures required for the cyclization step can also lead to product degradation, necessitating careful optimization of reaction time and temperature. mdpi.comablelab.eu

Table 1: Examples of Fluoro-4-hydroxyquinoline-3-carboxylic acids via Gould-Jacobs Reaction lookchem.com

| Starting Fluoroaniline | Intermediate Malonate | Cyclized Fluoroester | Final Acid Product | Overall Yield |

|---|---|---|---|---|

| 2-Fluoroaniline (B146934) | Diethyl 2-fluoroanilinomethylenemalonate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Good |

| 3-Fluoroaniline | Diethyl 3-fluoroanilinomethylenemalonate | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Good |

| 4-Fluoroaniline | Diethyl 4-fluoroanilinomethylenemalonate | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Good |

| 2,4-Difluoroaniline | Diethyl 2,4-difluoroanilinomethylenemalonate | Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate | 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | Good |

| 2,5-Difluoroaniline | Diethyl 2,5-difluoroanilinomethylenemalonate | Ethyl 5,8-difluoro-4-hydroxyquinoline-3-carboxylate | 5,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid | Good |

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline. wikipedia.orgsynarchive.com The initial reaction forms a Schiff base (or the corresponding enamine, an alkyl β-arylaminocrotonate), which is then subjected to thermal cyclization. wikipedia.orgscribd.com This annulation step is the rate-determining step and requires high temperatures, typically around 250 °C. wikipedia.orgsynarchive.com The use of an inert, high-boiling solvent such as mineral oil or diphenyl ether has been shown to significantly improve reaction yields from below 30% to as high as 95%. mdpi.comwikipedia.org The resulting product is a 4-hydroxyquinoline, which is in tautomeric equilibrium with the more predominant 4-quinolone form. wikipedia.org

The reaction conditions can influence the final product. Under more moderate temperatures, the reaction favors the formation of the enamine intermediate leading to the 4-hydroxyquinoline. However, at higher temperatures, a competing reaction known as the Knorr quinoline (B57606) synthesis can occur, where the aniline attacks the ester group of the β-ketoester, ultimately leading to a 2-hydroxyquinoline. wikipedia.org

The Biere-Seelen synthesis provides an alternative route starting from methyl anthranilate. nih.gov The process begins with a Michael addition of the anthranilate to dimethyl acetylenedicarboxylate, forming an enaminoester intermediate. nih.gov This intermediate then undergoes cyclization in the presence of a strong base to yield a quinolin-4-one diester. nih.gov

The Dieckmann condensation is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters. masterorganicchemistry.com In the context of quinolin-4-one synthesis, a suitably substituted diester, typically derived from an anthranilic acid derivative, undergoes an intramolecular cyclization promoted by a base to form the heterocyclic ring system. mdpi.comnih.gov This method is particularly useful for creating the core ring structure when the precursor molecule is appropriately designed for intramolecular reaction. masterorganicchemistry.com

The Snieckus reaction is a valuable method for preparing 3-substituted quinolin-4-ones. mdpi.com The synthesis starts with the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine intermediate is often used directly without extensive purification and is treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization and form the quinolin-4-one product. mdpi.com The mild conditions of this base-promoted reaction make it an attractive approach. mdpi.com

The Camps cyclization , first reported in 1899, utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comnih.gov The reaction pathway involves an intramolecular aldol-type condensation. nih.gov Depending on the substrate and the strength of the base used, the reaction can yield either a quinolin-4-one or a quinolin-2-one. mdpi.com When a strong base like sodium hydroxide (B78521) is used, deprotonation occurs at the methylene (B1212753) group adjacent to the aryl ketone, and the resulting enolate attacks the amide carbonyl, leading to the quinolin-4-one after dehydration. nih.gov

Contemporary and Catalytic Synthesis Techniques for Fluoroquinolines

Modern synthetic chemistry has introduced more efficient and milder methods for constructing the quinoline scaffold, often relying on transition metal catalysis. mdpi.comnih.gov These techniques offer advantages over classical methods, including higher yields, better functional group tolerance, and improved regioselectivity.

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds, including quinolines. frontiersin.org These reactions often proceed through mechanisms like C-H bond activation or catalytic cyclization, providing novel pathways to the quinoline core. mdpi.com

One such strategy involves the rhodium-catalyzed ortho-C–H bond activation of aromatic amines, followed by a cascade heteroannulation reaction to form the quinoline ring. mdpi.com Another approach utilizes palladium catalysis for the [4+2] cycloaddition of 2-aminobenzyl alcohols with terminal alkynes to create C-3 functionalized quinolines. mdpi.com The complexation of fluoroquinolones with transition metals like copper(II), zinc, and palladium has also been explored, primarily to overcome bacterial resistance, but the metals can also play a role in synthetic transformations. nih.govnih.gov These catalytic systems can facilitate the construction of the core fluoroquinoline structure under milder conditions than traditional thermal methods. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Quinolin-4-ones

| Method | Key Reactants | Typical Conditions | Primary Product Type | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | High temperature (>250 °C), thermal cyclization | 4-Hydroxyquinoline-3-carboxylate | Adv: Well-established. Disadv: Harsh conditions, potential regioselectivity issues. mdpi.com |

| Conrad-Limpach | Aniline, β-Ketoester | High temperature (~250 °C), inert solvent | 4-Hydroxyquinoline | Adv: Good yields with solvent. Disadv: High temperature, potential Knorr side-product. mdpi.comwikipedia.org |

| Biere-Seelen | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Base-induced cyclization | Quinolin-4-one diester | Provides a different retrosynthetic approach starting from anthranilates. nih.gov |

| Snieckus | Anthranilic acid amide, Ketone | Strong base (e.g., LDA) | 3-Substituted quinolin-4-one | Adv: Mild reaction conditions. mdpi.com |

| Camps | N-(2-Acylaryl)amide | Base-catalyzed intramolecular cyclization | Quinolin-4-one or Quinolin-2-one | Product depends on substrate and base strength. mdpi.comnih.gov |

| Transition Metal-Catalyzed | Varies (e.g., anilines, alkynes, alcohols) | Metal catalyst (e.g., Pd, Rh), often milder conditions | Substituted quinolines | Adv: High efficiency, milder conditions, novel bond formations. mdpi.com |

Decarboxylating Cyclization Reactions in the Formation of Fluoroquinolin-4-ones

Decarboxylating cyclization reactions provide an efficient route to the quinolin-4-one core, including its fluorinated derivatives. This approach typically involves the reaction of an isatoic anhydride (B1165640) with a 1,3-dicarbonyl compound. In the context of synthesizing 5-Fluoroquinolin-4-OL, the key starting material would be 6-fluoroisatoic anhydride.

The general mechanism commences with the generation of a carbanion from the 1,3-dicarbonyl compound in the presence of a base. This carbanion then acts as a nucleophile, attacking the carbonyl group of the isatoic anhydride. This is followed by a ring-opening and subsequent release of carbon dioxide. The resulting intermediate then undergoes an intramolecular cyclization and dehydration to yield the substituted quinolin-4-one. While this method is recognized for its environmentally friendly aspects, particularly when conducted in water, specific documented examples detailing the synthesis of this compound via this route require further investigation in scientific literature.

Key Starting Materials and Reagent Systems in this compound Synthesis

The successful synthesis of this compound is critically dependent on the selection of appropriate starting materials that introduce the fluorine atom at the C-5 position of the quinoline ring. The most common and direct approach involves the use of a fluorinated aniline derivative as the primary building block.

For the widely employed Gould-Jacobs reaction , the key starting material is 2-fluoroaniline . lookchem.com This aniline derivative is first condensed with diethyl ethoxymethylenemalonate (DEEM) . This initial reaction forms the intermediate, diethyl (2-fluoroanilino)methylenemalonate.

The subsequent and crucial step is the thermal cyclization of this intermediate. This process is typically carried out in a high-boiling point solvent, such as diphenyl ether , at elevated temperatures, often around 250°C. lookchem.com The high temperature facilitates the intramolecular ring closure to form the ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate.

Following the cyclization, the ester group at the 3-position is hydrolyzed to a carboxylic acid. This is typically achieved by heating with an aqueous solution of a base, such as sodium hydroxide . The final step involves the decarboxylation of the resulting 5-fluoro-4-hydroxyquinoline-3-carboxylic acid, which is accomplished by heating, to yield the desired this compound. wikipedia.orgmdpi.com

An alternative, though less specifically documented for the 5-fluoro isomer, is the Conrad-Limpach-Knorr synthesis . This method would theoretically involve the reaction of 2-fluoroaniline with a β-ketoester. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the temperature.

| Synthetic Step | Key Starting Materials/Reagents | Typical Reaction Conditions | Intermediate/Product |

| Condensation | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate (DEEM) | Heating, often around 100°C | Diethyl (2-fluoroanilino)methylenemalonate |

| Cyclization | Diethyl (2-fluoroanilino)methylenemalonate | High temperature (e.g., 250°C) in a high-boiling solvent (e.g., diphenyl ether) | Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate |

| Hydrolysis | Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate, Sodium hydroxide (aq) | Refluxing in aqueous base | 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid |

| Decarboxylation | 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid | Heating | This compound |

Advanced Structural and Spectroscopic Characterization of 5 Fluoroquinolin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The protons on the quinolone ring system are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The proton at position 2 (H-2) is anticipated to be a singlet, given its isolation from other protons. The protons on the carbocyclic ring (H-6, H-7, and H-8) will exhibit splitting patterns dictated by their coupling with each other and with the fluorine atom at position 5. The fluorine atom will introduce additional complexity through heteronuclear coupling (J-coupling). Specifically, one would expect to observe doublet of doublets or more complex multiplets for these protons due to both homo- and heteronuclear coupling. The N-H proton of the quinolin-4(1H)-one tautomer is expected to appear as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org

Interactive Data Table: Expected ¹H NMR Chemical Shifts for the Quinoline (B57606) Core of 5-Fluoroquinolin-4-OL (based on analogues)

| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | ~6.3 | s | - |

| H-3 | ~6.3 | s | - |

| H-6 | 7.3 - 7.8 | m | J(H-H), J(H-F) |

| H-7 | 7.3 - 7.8 | m | J(H-H), J(H-F) |

| H-8 | 7.9 - 8.2 | dd | J(H-H), J(H-F) |

| N-H | > 11.0 | br s | - |

Note: The chemical shifts and coupling constants are estimations based on data from analogous compounds and are subject to variation based on solvent and other experimental conditions.

Similar to ¹H NMR, specific ¹³C NMR data for this compound is not explicitly detailed in the provided search results. However, data from analogues such as 2-(p-fluorophenyl)quinolin-4(1H)-one can be used to predict the chemical shifts for the carbon atoms in the this compound scaffold. rsc.org

The carbonyl carbon (C-4) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 175-180 ppm. The carbon atom bearing the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C-F)), and its chemical shift will be influenced by the high electronegativity of fluorine. The other aromatic carbons will appear in the region of δ 110-150 ppm, with their specific shifts influenced by the substituent effects of the fluorine and hydroxyl groups. The carbon atoms in the heterocyclic ring (C-2, C-3, and C-4a) will also have characteristic chemical shifts.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound (based on analogues)

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Coupling |

| C-2 | ~107 | - |

| C-3 | ~107 | - |

| C-4 | ~177 | - |

| C-4a | ~140 | d |

| C-5 | 150 - 160 | d (¹J(C-F)) |

| C-6 | 115 - 125 | d (²J(C-F)) |

| C-7 | 120 - 130 | d (³J(C-F)) |

| C-8 | 115 - 125 | d (²J(C-F)) |

| C-8a | ~140 | d |

Note: The chemical shifts are estimations based on data from analogous compounds. The presence of fluorine will induce splitting of the signals for nearby carbon atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic absorption bands are expected. A broad absorption band in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. researchgate.net A strong absorption peak between 1700 and 1650 cm⁻¹ is anticipated for the C=O stretching vibration of the quinolone carbonyl group. researchgate.net The presence of the C-F bond is expected to give rise to a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the quinoline ring would appear in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3400 - 2500 | Strong, Broad |

| C=O stretch (quinolone) | 1700 - 1650 | Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-F stretch | 1250 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline core of this compound is a chromophore that is expected to absorb UV radiation. The absorption spectrum is anticipated to show multiple bands corresponding to π→π* and n→π* transitions within the aromatic system. The exact position and intensity of these absorption maxima will be influenced by the substituents (fluoro and hydroxyl groups) and the solvent.

Many fluoroquinolone derivatives are known to be fluorescent. researchgate.net Upon excitation at an appropriate wavelength (determined from the UV-Vis absorption spectrum), this compound is expected to exhibit fluorescence emission at a longer wavelength (a phenomenon known as the Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular environment and can provide further insights into the electronic structure and excited-state dynamics of the molecule. The fluorescence emission maximum is also likely to be solvent-dependent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (molecular formula C₉H₆FNO), the expected exact mass of the molecular ion [M]⁺˙ would be approximately 163.0433 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the cleavage of the rings and the loss of small neutral molecules. The presence of the fluorine and hydroxyl groups will influence the fragmentation pathways.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of fluoroquinolones in various matrices. nih.gov In the context of characterizing this compound and its analogues, LC-MS would be invaluable. It would allow for the separation of the target compound from any impurities or byproducts from a synthesis, and the subsequent mass analysis would confirm its identity and provide structural information. Tandem mass spectrometry (MS/MS) experiments within an LC-MS setup could be used to further investigate the fragmentation pathways and provide even more detailed structural confirmation.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are crucial for determining the stability and decomposition profile of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperatures, and the composition of the material. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, identifying exothermic or endothermic events like phase transitions or decomposition.

While specific TGA/DTA data for this compound is not extensively detailed in publicly available literature, analysis of structurally similar compounds, such as oligo(4-hydroxyquinoline), provides significant insight into its expected thermal behavior. Studies on this analogue reveal a multi-stage decomposition process when analyzed by TGA at various heating rates.

The thermal decomposition of oligo(4-hydroxyquinoline) typically occurs in two main stages:

Dehydration Stage: An initial mass loss at lower temperatures corresponding to the removal of water molecules.

Decomposition Stage: A subsequent, more significant mass loss at higher temperatures related to the breakdown of the oligomer backbone.

Kinetic parameters, such as activation energy (Ea), can be calculated from multi-heating rate TGA data to quantify the energy barrier for these decomposition events. For oligo(4-hydroxyquinoline), the activation energies for both stages have been determined using various isoconversional methods, indicating a stable heterocyclic system that requires considerable energy to decompose. The data suggests that this compound would likely exhibit high thermal stability, with decomposition initiated at elevated temperatures.

| Decomposition Stage | Method | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|

| Dehydration | Kissinger | 153.80 |

| Flynn–Wall–Ozawa (FWO) | 151.25 | |

| Kissinger–Akahira–Sunose (KAS) | 152.62 | |

| Thermal Decomposition | Kissinger | 124.70 |

| Flynn–Wall–Ozawa (FWO) | 126.19 | |

| Kissinger–Akahira–Sunose (KAS) | 123.75 |

X-ray Diffraction (XRD) for Solid-State Structure Determination of this compound and its Crystalline Complexes

X-ray Diffraction (XRD), particularly single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

The specific crystal structure of this compound has not been reported in detail. However, the solid-state structure can be reliably inferred from its parent compound, 4-Hydroxyquinoline (also known as 4-quinolinol or its tautomer, 1H-quinolin-4-one). The crystal structure of 4-Hydroxyquinoline has been determined and is available in the Cambridge Structural Database (CSD), providing a robust model for its fluorinated analogue.

In the solid state, 4-Hydroxyquinoline exists predominantly in its keto tautomeric form, 1H-quinolin-4-one. The crystal packing is dominated by strong intermolecular hydrogen bonds. Specifically, the N-H group of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule. This interaction links the molecules into chains or more complex networks, resulting in a stable, well-ordered crystal lattice.

It is anticipated that this compound would adopt a similar crystalline arrangement. The fundamental hydrogen-bonding motif between the N-H and C=O groups would likely be preserved. The fluorine atom at the 5-position would influence the crystal packing through steric effects and potential weak C-H···F interactions, possibly leading to variations in unit cell parameters and crystal density compared to the parent compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.98 |

| b (Å) | 3.89 |

| c (Å) | 15.21 |

| β (°) | 109.5 |

| Volume (ų) | 668.9 |

| Z | 4 |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding |

Derivatization Strategies and Advanced Analogue Design of 5 Fluoroquinolin 4 Ol

Modifications of the Quinoline (B57606) Ring System for Targeted Research Applications

The inherent versatility of the quinoline ring system in 5-Fluoroquinolin-4-ol allows for a wide range of modifications to fine-tune its physicochemical and biological properties. These modifications can be broadly categorized into further substitutions on the existing rings and alterations of the core heterocyclic structure.

One common strategy involves the introduction of additional substituents onto the benzene (B151609) or pyridine (B92270) ring of the quinoline nucleus. This can be achieved through various electrophilic and nucleophilic aromatic substitution reactions. For instance, nitration, halogenation, and acylation can introduce functional groups that can either directly contribute to biological activity or serve as handles for further derivatization.

Bioisosteric replacements can also be applied to substituents on the quinoline ring to modulate properties such as lipophilicity, metabolic stability, and target interactions. nih.govfiveable.me

Table 1: Potential Bioisosteric Replacements for Modifying the Quinoline Ring System

| Original Group/Atom | Potential Bioisosteric Replacement(s) | Potential Impact on Properties |

| C-H at specific positions | N | Altered hydrogen bonding, polarity, and solubility |

| Phenyl ring | Pyridyl, Thienyl | Modified aromatic interactions and polarity |

| -OH | -F, -OMe, -NH2 | Changes in hydrogen bonding, lipophilicity, and metabolic stability |

| -CH3 | -NH2, -OH, -Cl | Altered size, polarity, and electronic effects |

Functionalization at the Hydroxyl Group (C4) for Conjugation and Probe Development

The hydroxyl group at the C4 position of this compound is a prime site for functionalization, enabling the conjugation of this scaffold to other molecules and the development of chemical probes. Standard organic chemistry reactions can be employed to convert the hydroxyl group into various other functional groups.

Etherification and Esterification: The hydroxyl group can be readily converted into an ether or an ester. Etherification, for example with an alkyl halide containing a terminal azide (B81097) or alkyne, can introduce a "click chemistry" handle. This allows for the efficient and specific conjugation of the this compound moiety to biomolecules or surfaces that have been functionalized with a complementary click handle. Similarly, esterification with a carboxylic acid linker can provide a cleavable or stable linkage to another molecule of interest.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate. This activates the C4 position for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, including amines, thiols, and azides. This strategy is particularly useful for creating a library of C4-modified analogues for structure-activity relationship studies.

The ability to attach linkers and other functionalities at the C4 position is crucial for the development of molecular probes. For example, a fluorescent dye could be conjugated to this compound to create a probe for visualizing its localization within cells. Alternatively, a biotin (B1667282) tag could be attached to facilitate affinity purification of its protein targets.

Strategic Introduction of Substituents at Specific Ring Positions (e.g., C7, C8) for Structure-Activity Studies

The introduction of substituents at specific positions on the quinoline ring, particularly at C7 and C8, is a well-established strategy for modulating the biological activity of quinolone-based compounds. oup.comresearchgate.net Extensive research on the broader class of fluoroquinolone antibacterials has provided valuable insights into the structure-activity relationships (SAR) associated with these positions.

Substitution at the C7 Position: The C7 position is a key site for modification, and the nature of the substituent at this position significantly influences antibacterial potency and spectrum. researchgate.net The introduction of a piperazine (B1678402) moiety at C7 is a common feature in many potent fluoroquinolones. lookchem.com Further alkylation of the piperazine or the introduction of other cyclic amines, such as pyrrolidine (B122466), can enhance activity against Gram-positive bacteria and improve pharmacokinetic properties like serum half-life. researchgate.net For this compound, introducing a variety of cyclic and acyclic amines at the C7 position would be a logical step in exploring its potential as a therapeutic agent. A patent application has described the synthesis of 7-bromo-5-fluoroquinolin-4-ol, which can serve as a key intermediate for introducing various substituents at the C7 position via cross-coupling reactions. googleapis.com

Substitution at the C8 Position: The substituent at the C8 position can influence oral absorption, activity against anaerobic bacteria, and phototoxicity. researchgate.net A halogen, such as fluorine or chlorine, at the C8 position has been shown to improve oral absorption and anaerobic activity. researchgate.net Conversely, a methoxy (B1213986) group at C8 has been associated with reduced phototoxicity. researchgate.net The synthesis of 8-bromo-5-fluoroquinolin-4-ol (B1521019) has been reported, and this compound serves as a versatile precursor for introducing a range of substituents at the C8 position through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space at this position to optimize the desired biological profile.

Table 2: General Structure-Activity Relationships for Substituents on the Quinolone Ring

| Position | Common Substituents | General Impact on Activity |

| C7 | Piperazine, Pyrrolidine (often substituted) | Influences antibacterial spectrum and potency; affects CNS side effects |

| C8 | F, Cl, OCH3, H | Modulates oral absorption, anaerobic activity, and phototoxicity |

Synthesis of Hybrid Molecules and Conjugate Formations (e.g., Metal Complexes, PROTACs)

The this compound scaffold can be incorporated into more complex molecular architectures, such as hybrid molecules and various conjugates, to achieve novel biological functions.

Metal Complexes: The quinoline ring system, particularly with a hydroxyl group at the C4 position, can act as a ligand for various metal ions. The formation of metal complexes can lead to compounds with unique biological properties, including enhanced antimicrobial or anticancer activity. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can form a bidentate chelate with a metal center. Further modifications to the quinoline ring can introduce additional donor atoms to create multidentate ligands with high affinity and selectivity for specific metal ions.

Hybrid Molecules: A common strategy in drug discovery is to create hybrid molecules by covalently linking two or more pharmacophores. This can lead to compounds with dual modes of action or improved therapeutic profiles. This compound can be linked to other bioactive molecules, such as other antibacterial agents, antiviral compounds, or anticancer drugs. The linkage can be achieved through the C4 hydroxyl group or by introducing a suitable linker at another position on the quinoline ring.

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. A PROTAC consists of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. The this compound scaffold could potentially serve as a ligand for a target protein. By attaching a linker to the C4 hydroxyl group or another suitable position, and connecting it to a known E3 ligase ligand, it would be possible to create a PROTAC based on this scaffold. This approach offers a novel strategy for targeting proteins that have been traditionally difficult to inhibit with small molecules.

Mechanistic Investigations of Biological Activity of 5 Fluoroquinolin 4 Ol and Its Derivatives in Vitro

Specific Enzyme Inhibition Mechanisms (In Vitro Assays)

In vitro assays provide a controlled environment to elucidate the specific molecular interactions between a compound and a target enzyme. For 5-Fluoroquinolin-4-OL and its derivatives, these studies are crucial in understanding their potential therapeutic effects by examining their ability to inhibit key enzymes involved in various physiological and pathological processes.

Cytochrome P450 Enzyme Inhibition by Fluoroquinoline Derivatives (In Vitro)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. In vitro studies have demonstrated that certain fluoroquinolone antibiotics can act as inhibitors of various CYP isoforms.

Research using human and rat liver microsomes has shown that fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin can competitively inhibit CYP3A4 and CYP1A-mediated biotransformations. researchgate.net Specifically, these compounds were found to significantly depress the N-demethylation of erythromycin, a marker for CYP3A4 activity. researchgate.net The inhibition was determined to be competitive, with Ki values of 2.0 mM and 2.3 mM for ciprofloxacin and norfloxacin, respectively, in rat microsomes. researchgate.net

Further investigations with human liver microsomes have explored the inhibitory potential of a range of fluoroquinolones on CYP1A2 and CYP2C9. frontiersin.org In these assays, ciprofloxacin exhibited weak inhibition of both CYP1A2 (IC50 of 135 µM) and CYP2C9 (IC50 of 180 µM). frontiersin.org Levofloxacin showed inhibitory activity against CYP2C9 with an IC50 of 210 µM. frontiersin.org In contrast, other tested fluoroquinolones such as moxifloxacin (B1663623), gatifloxacin, caderofloxacin, and antofloxacin displayed negligible inhibition of these two enzymes at the tested concentrations. frontiersin.org

These findings highlight that the potential for CYP450 inhibition varies among different fluoroquinoline derivatives, suggesting that the specific substitutions on the quinolone core influence the interaction with the active site of these metabolic enzymes.

Table 1: In Vitro Inhibition of Cytochrome P450 Isoforms by Fluoroquinolone Derivatives

| Fluoroquinolone Derivative | CYP Isoform | Inhibition Parameter | Value (µM) |

|---|---|---|---|

| Ciprofloxacin | CYP1A2 | IC50 | 135 |

| Ciprofloxacin | CYP2C9 | IC50 | 180 |

| Levofloxacin | CYP2C9 | IC50 | 210 |

| Ciprofloxacin | CYP3A2 (rat) | Ki | 2000 |

Acetylcholinesterase (AChE) Reactivation Mechanisms (In Vitro)

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE by organophosphorus compounds can be life-threatening. While many research efforts focus on finding inhibitors of AChE for conditions like Alzheimer's disease, the reactivation of inhibited AChE is a key strategy for treating organophosphate poisoning.

Currently, there is a lack of specific in vitro studies demonstrating the ability of this compound or its direct derivatives to reactivate organophosphate-inhibited acetylcholinesterase. Research in this area has predominantly focused on other classes of molecules, such as oximes, as potential reactivators. nih.govmdpi.com Studies on quinoline (B57606) derivatives have primarily investigated their potential as inhibitors of AChE rather than reactivators. nih.govmdpi.comnih.govmdpi.com For instance, certain quinolinone and 4-N-phenylaminoquinoline derivatives have been synthesized and shown to possess potent AChE inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. mdpi.commdpi.com These studies focus on blocking the active site of AChE, a mechanism opposite to the reactivation required to counteract organophosphate poisoning.

Therefore, the potential for this compound or its derivatives to act as AChE reactivators remains an uninvestigated area.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Degradation Pathways (In Vitro)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. nih.govnih.gov Overexpression of IDO1 in the tumor microenvironment can lead to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. nih.gov Consequently, IDO1 is a significant target for cancer immunotherapy.

More relevantly, a class of novel substituted tetrahydroquinoline compounds has been identified as inhibitors of IDO1. medchemexpress.comresearchgate.net Although distinct from the fluoroquinolone structure, this finding indicates that the broader quinoline scaffold can be a basis for the development of IDO1 inhibitors. The specific mechanisms of inhibition by these tetrahydroquinoline derivatives are still under investigation but represent a promising avenue for targeting the tryptophan degradation pathway.

The exploration of fluoroquinolone derivatives as IDO1 inhibitors is an area that warrants further investigation to determine if this class of compounds can effectively target this key immunomodulatory enzyme.

Antimycobacterial Activity Mechanisms (In Vitro)

Fluoroquinolones are a well-established class of antibacterial agents with a known mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This mechanism also underlies their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

In vitro studies have consistently demonstrated the potent antimycobacterial activity of various fluoroquinolone derivatives. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a standard measure of in vitro antibacterial activity.

Extensive in vitro testing has been conducted on numerous fluoroquinolones against a wide range of mycobacterial species. Ofloxacin and ciprofloxacin have been shown to be highly active against M. tuberculosis, M. bovis, M. xenopi, and M. kansasii, with MIC values often at or below 1.25 mg/L. nih.gov Newer generations of fluoroquinolones, such as moxifloxacin and gatifloxacin, have demonstrated even lower MICs for both ofloxacin-susceptible and ofloxacin-resistant strains of M. tuberculosis. nih.gov

The structural variations among different fluoroquinolone derivatives can influence their antimycobacterial potency. For example, the order of in vitro activity against M. tuberculosis has been reported as: lomefloxacin < ciprofloxacin ≤ ofloxacin < sparfloxacin < moxifloxacin = gatifloxacin. nih.gov This highlights the importance of the substituents on the fluoroquinolone core in determining the efficacy against mycobacteria.

Table 2: In Vitro Antimycobacterial Activity of Fluoroquinolone Derivatives against Mycobacterium tuberculosis

| Fluoroquinolone Derivative | MIC Range (mg/L) |

|---|---|

| Ofloxacin | ≤ 1.25 |

| Ciprofloxacin | ≤ 1.25 |

| Lomefloxacin | > Ciprofloxacin |

| Sparfloxacin | < Ofloxacin |

| Moxifloxacin | < Sparfloxacin |

Structure Activity Relationship Sar Studies of 5 Fluoroquinolin 4 Ol Analogues

Influence of Fluorine Atom Position and Number on Biological Activity

The introduction of fluorine atoms into the quinolone scaffold has been a pivotal strategy in enhancing antibacterial properties. The position and number of these atoms significantly modulate the compound's efficacy.

The most well-documented and impactful modification is the introduction of a fluorine atom at the C-6 position. This substitution has been shown to enhance antibacterial activity by increasing the inhibition of DNA gyrase, a crucial bacterial enzyme. tandfonline.com The C-6 fluorine can improve gyrase-complex binding by 2- to 17-fold and also increases cellular penetration, potentially due to increased lipophilicity. tandfonline.com For instance, the 6-fluoro analogue enoxacin (B1671340) demonstrated 15-fold greater DNA gyrase activity than its non-fluorinated counterpart. tandfonline.com

While the 5-fluoro substitution of 5-Fluoroquinolin-4-OL is less common than the 6-fluoro substitution, the high electronegativity of the fluorine atom at any position can strongly affect the acidity or basicity of nearby functional groups, which may be critical for target binding. tandfonline.com The addition of a second fluorine atom, typically at the C-8 position, has been explored to further optimize in vivo efficacy. tandfonline.com However, this modification has also been associated with increased phototoxicity. tandfonline.comresearchgate.net The combination of fluorine atoms at different positions, such as in 6,8-difluoroquinolones, has been investigated to create agents with improved potency. nih.gov

Effects of Substituent Nature and Stereochemistry at Various Positions on Quinoline (B57606) Ring

Beyond the fluorine atom, substituents at various other positions on the quinoline ring play a crucial role in defining the biological activity of the analogues.

C-7 Position: The substituent at the C-7 position greatly influences the potency, antibacterial spectrum, and pharmacokinetic properties. researchgate.net The introduction of a basic piperazinyl group at this position led to improved activity against Gram-negative microorganisms. nih.gov Further modifications, such as using an alkylated pyrrolidine (B122466) or piperazine (B1678402), can increase serum half-life and potency against Gram-positive bacteria. researchgate.netnih.gov

C-8 Position: The C-8 position can also be modified to modulate activity. A halogen, such as fluorine or chlorine, at this position can improve oral absorption and enhance activity against anaerobic bacteria. researchgate.netnih.gov

Stereochemistry, the three-dimensional arrangement of atoms, can also be a determining factor in biological activity. The spatial orientation of substituents can dictate how a molecule fits into the binding site of its target. mdpi.com For example, in dimeric monoterpenoid quinoline alkaloids, the stereochemistry at the C-3 position was the primary determinant of antimycobacterial potency, with one stereoisomer fitting the target's binding pocket more effectively than the other. mdpi.com This principle underscores the importance of stereochemical considerations when designing substituted this compound analogues.

Table 1: Effect of Substituents at Various Positions on the Quinoline Ring

| Position | Substituent | Effect on Biological Activity | Reference Index |

|---|---|---|---|

| N-1 | Cyclopropyl (B3062369) | Improves overall potency. | researchgate.netnih.govnih.gov |

| C-5 | Amino (NH2) | Enhances overall antibacterial potency. | researchgate.netnih.gov |

| C-6 | Fluorine (F) | Enhances DNA gyrase inhibition and cell penetration. | tandfonline.com |

| C-7 | Piperazine/Pyrrolidine | Influences potency, spectrum, and pharmacokinetics. | researchgate.netresearchgate.net |

| C-8 | Halogen (F, Cl) | Improves oral absorption and anaerobic activity. | researchgate.netnih.gov |

Correlation between Specific Structural Features and Target Binding Affinity

The interaction between a quinolone derivative and its molecular target is governed by specific structural features that dictate binding affinity. The essential pharmacophore for antibacterial quinolones includes an unsaturated pyridine (B92270) ring and a critical oxo group at the C-4 position. researchgate.net This C-4 oxo group, along with the C-3 carboxylate, is crucial for binding to divalent cations like Mg²⁺, which mediates the interaction with the bacterial DNA gyrase-DNA complex. researchgate.net

Computational methods such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are employed to correlate the three-dimensional structural features of molecules with their biological activity. nih.gov These models can reveal how steric and electrostatic fields contribute to binding affinity. nih.gov For example, a Comparative Molecular Field Analysis (CoMFA) model might suggest that steric and electrostatic contributions account for 51.5% and 48.5% of the binding affinity, respectively. nih.gov

Molecular docking studies provide further insights by predicting the feasibility of ligand-receptor binding and calculating binding energies, often expressed as Gibbs free energy (ΔG). nih.gov These in silico techniques can screen libraries of potential analogues and prioritize those with the most favorable binding characteristics. nih.govnih.gov The binding affinity of a compound can be influenced by various interactions, including hydrogen bonding and hydrophobic interactions with amino acid residues in the target's binding pocket. nih.govmdpi.com

While DNA gyrase and topoisomerase IV are the classical targets for fluoroquinolones, studies have shown that the quinoline scaffold can bind to other proteins. A functional proteomics approach identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for some quinoline drugs, suggesting that these scaffolds may have broader biological activities. drugbank.com

Insights from Comparative SAR Studies with Other Fluoroquinolone Scaffolds

Comparing the SAR of this compound analogues with other well-studied fluoroquinolone scaffolds provides valuable context for drug design. The vast majority of clinically successful fluoroquinolones possess a fluorine atom at the C-6 position, which is a key determinant of their broad-spectrum antibacterial potency. nih.govnih.gov

The principles learned from these established scaffolds are largely transferable. For instance, the beneficial effects of an N-1 cyclopropyl group and a C-7 piperazinyl moiety are observed across different fluoroquinolone backbones. researchgate.netnih.gov However, the specific position of the fluorine atom does create differences.

A comparative study involving sparfloxacin, which has a 5-amino group and fluorine atoms at both C-6 and C-8, demonstrated superior in vitro and in vivo potency compared to ciprofloxacin (B1669076) (a C-6 fluoroquinolone). nih.gov This highlights a synergistic effect where the combination of an amino group at C-5 and multiple fluorine atoms can significantly enhance antibacterial properties. nih.gov The SAR for phototoxicity also differs based on the substituent at the C-8 position; a halogen at this position (as in sparfloxacin) leads to the greatest photoreactivity, whereas a methoxy (B1213986) group or hydrogen results in minimal light-induced toxicity. researchgate.netnih.gov

These comparative analyses allow for the rational design of new analogues, where favorable structural motifs from different scaffolds can be combined to create hybrid molecules with potentially enhanced activity or improved safety profiles. nih.govnih.gov

Table 2: Comparative SAR of Fluoroquinolone Scaffolds

| Structural Feature | 6-Fluoro Scaffold (e.g., Ciprofloxacin) | 5-Amino-6,8-difluoro Scaffold (e.g., Sparfloxacin) | General Implication | Reference Index |

|---|---|---|---|---|

| Primary Fluorine Position | C-6 | C-6 and C-8 | C-6 fluorine is critical for high potency. Additional fluorine at C-8 can further enhance efficacy. | tandfonline.comnih.gov |

| C-5 Substituent | Hydrogen | Amino (NH2) | A C-5 amino group can significantly improve overall potency. | nih.govnih.gov |

| C-8 Substituent Effect | Hydrogen/Methoxy (in some analogues) | Fluorine | A C-8 halogen increases risk of phototoxicity compared to H or methoxy. | researchgate.netnih.gov |

| Overall Potency | High | Superior to Ciprofloxacin | Combinations of substituents at C-5, C-6, C-7, and C-8 can lead to synergistic improvements in activity. | nih.gov |

Advanced Applications and Future Research Directions for 5 Fluoroquinolin 4 Ol

Role as a Key Building Block in Complex Organic Synthesis and Heterocyclic Chemistry

5-Fluoroquinolin-4-ol serves as a fundamental building block in the assembly of more complex molecules, particularly within the realm of heterocyclic chemistry. The quinolin-4-one core is a common motif in a vast number of biologically active compounds, and the presence of a fluorine atom can enhance properties such as metabolic stability and binding affinity. nih.gov Organic chemists utilize this scaffold as a starting point for creating diverse molecular architectures through various synthetic transformations.

The structural versatility of the this compound core allows for modifications at several positions, enabling the synthesis of extensive compound libraries. acs.org Methodologies such as palladium-catalyzed carbonylation reactions and N-heterocyclic carbene (NHC)-catalyzed syntheses have been employed to construct the foundational quinolin-4-one ring system. nih.govnih.gov Once formed, this core can undergo further functionalization. For instance, the nitrogen at the 1-position, the hydroxyl group at the 4-position (in its keto-enol tautomeric form), and various positions on the benzene (B151609) ring are all amenable to chemical modification. This adaptability makes it a cornerstone for synthesizing polyheterocyclic systems and other complex organic molecules with potential applications in medicine and materials science. evitachem.comresearchgate.net The development of efficient, multi-component reactions (MCRs) has further streamlined the synthesis of complex quinoline-containing molecules, offering high atom economy and operational simplicity. evitachem.com

| Reaction Type | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Gould-Jacobs Reaction | A classical method involving the cyclization of an aniline (B41778) derivative with a substituted malonic ester to form the quinolin-4-one ring. | Aniline, Alkylidenemalonic ester, Heat | nih.gov |

| Palladium-Catalyzed Carbonylation | Coupling of a 2-iodoaniline (B362364) with a terminal acetylene (B1199291) under a carbon monoxide atmosphere to construct the quinolin-4-one system. | PdCl₂(PPh₃)₂, CO gas | nih.govnih.gov |

| Multi-Component Reactions (MCRs) | One-pot synthesis combining three or more reactants to rapidly assemble complex polyheterocyclic structures containing the quinolone core. | Varies (e.g., Ugi-Zhu reaction) | evitachem.com |

| N-Heterocyclic Carbene (NHC) Catalysis | An organocatalytic approach to synthesizing quinolin-4-ones, often under milder conditions than traditional methods. | NHC catalyst | nih.gov |

Development of Fluorescent Probes and Imaging Agents for Biological Systems

The inherent fluorescence of the quinoline (B57606) ring system makes this compound and its derivatives attractive candidates for the development of fluorescent probes and bio-imaging agents. ambeed.com These tools are crucial for visualizing and detecting specific analytes within complex biological environments, such as living cells. ambeed.comnih.gov The development of such agents is a rapidly growing field, driven by the need for non-invasive diagnostic and research tools. mdpi.comresearchgate.net

Derivatives of the quinoline scaffold can be engineered to exhibit changes in their fluorescence properties—such as intensity or emission wavelength—upon binding to a specific target molecule or ion. This "turn-on" or ratiometric response allows for sensitive and selective detection. For example, a pyrroloquinoline-based probe was successfully developed for the selective detection and cellular imaging of the amino acid lysine. ambeed.com The mechanism of action for many quinoline-based probes involves processes like twisted intramolecular charge transfer (TICT), where the fluorescence can be quenched or activated depending on the molecular environment or binding events. tandfonline.com The terbium(III) complex of ciprofloxacin (B1669076), a related fluoroquinolone, exhibits a characteristic green fluorescence, highlighting its potential use as a fluorescent probe.

| Probe Derivative | Target Analyte | Sensing Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| PQP-1 (Pyrroloquinoline) | Lysine | Selective fluorescence enhancement | Cellular imaging, detection in water | ambeed.com |

| FQ-DNP (Quinolinyl-Chromenone) | Thiophenol | Fluorescence quenching (TICT) | Detection of toxic aromatic thiols | tandfonline.com |

| Terbium(III)-Ciprofloxacin Complex | General Probe | Inherent green fluorescence | Bio-imaging |

Applications as Ligands in Coordination Chemistry for Material Science or Catalysis

The 4-oxo and 3-carboxyl groups (a common feature in many biologically active quinolones) of the this compound framework create an ideal bidentate chelation site for metal ions. evitachem.commdpi.comnih.gov This property allows these molecules to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals and lanthanides, including Cu(II), Zn(II), Pt(II), and Tb(III). mdpi.comacs.org The resulting metal-quinolone complexes often exhibit unique properties and functionalities that are distinct from the free ligand.

In material science, these complexes are explored for their optical and electronic properties. For instance, lanthanide complexes with fluoroquinolone ligands can display strong luminescence, making them suitable for applications as fluorescent probes and in advanced optical materials. mdpi.com

A particularly innovative application lies in the field of catalysis, where fluoroquinolone-metal complexes are being developed as "metalloantibiotics" or "catalytic fluoroquinolones". nih.gov By attaching a catalytically active metal complex (e.g., a copper- or cobalt-containing moiety) to the fluoroquinolone scaffold, researchers have created hybrid molecules capable of catalytically cleaving DNA. nih.govtandfonline.com This approach aims to create a new class of antibiotics that not only target bacterial enzymes like DNA gyrase but also actively destroy the bacterial DNA, potentially offering a powerful strategy to overcome antibiotic resistance. tandfonline.com

| Metal Ion | Fluoroquinolone Ligand | Key Feature/Application | Reference |

|---|---|---|---|

| Copper (Cu(II)) | Ciprofloxacin | Enhanced antibacterial activity; component of catalytic DNA cleavage agents. | tandfonline.comacs.org |

| Cobalt (Co(III)) | Ciprofloxacin | Hydrolytic DNA cleavage for catalytic antibiotic development. | nih.gov |

| Terbium (Tb(III)) | Ciprofloxacin | Green fluorescence; potential as a fluorescent probe in materials science. | mdpi.com |

| Platinum (Pt(II)) | Sparfloxacin | Enhanced cytotoxic activity against breast cancer cells compared to cisplatin. | mdpi.com |

| Zinc (Zn(II)) | Various Fluoroquinolones | Enhanced antibacterial and antifungal activities. | mdpi.com |

Emerging Applications in Chemical Biology and Drug Discovery Research

The this compound core is a cornerstone of drug discovery, most famously represented by the fluoroquinolone class of antibiotics. These drugs function by inhibiting bacterial enzymes essential for DNA replication, namely DNA gyrase and topoisomerase IV. nih.govnih.gov The fluorine atom at the C-5 position (or more commonly C-6 in marketed drugs) is crucial for their broad-spectrum antibacterial activity. acs.org

Beyond their established role as antibacterial agents, derivatives of this scaffold are being actively investigated for a multitude of other therapeutic applications. The quinolone nucleus is present in compounds designed as inhibitors for various enzymes implicated in human diseases, including PIM kinase, GSKβ inhibitors, and phosphodiesterase 4 (PDE4). mdpi.com This demonstrates the versatility of the scaffold in targeting different protein active sites. Researchers are exploring fluoroquinolone derivatives as potential treatments for tuberculosis and as novel anticancer agents. nih.govmdpi.com The ability of these compounds to form metal complexes has also opened new avenues, with some metal-fluoroquinolone complexes showing enhanced cytotoxicity against cancer cell lines. mdpi.com The process of drug discovery often involves identifying a "hit" molecule and optimizing its structure to improve potency and selectivity, a process where the foundational quinolone scaffold provides a robust starting point.

| Therapeutic Area | Biological Target | Example/Application | Reference |

|---|---|---|---|

| Antibacterial | DNA Gyrase, Topoisomerase IV | Broad-spectrum antibiotics (e.g., Ciprofloxacin, Levofloxacin). | nih.govnih.gov |

| Antitubercular | MTB DNA gyrase | Prodrugs of fluoroquinolones designed for enhanced uptake by Mycobacterium tuberculosis. | nih.gov |

| Anticancer | Various (e.g., Topoisomerases, Kinases) | Metal complexes of fluoroquinolones showing cytotoxicity against cancer cell lines. | mdpi.com |

| Enzyme Inhibition | PIM kinase, GSKβ, PDE4 | Development of selective inhibitors for signaling pathways. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoroquinolin-4-OL, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : Fluorine introduction at position 5 can be achieved via halogen exchange using fluorinating agents (e.g., KF/18-crown-6) under controlled temperatures (80–120°C) .

- Cyclization : Quinoline core formation via Skraup or Doebner-Miller reactions, with careful pH control to avoid side products. Post-synthetic hydroxylation at position 4 requires protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) .

- Optimization : Monitor reaction progress via HPLC or TLC. Yield improvements (≥70%) are achievable by optimizing solvent polarity (e.g., DMF for polar intermediates) and catalyst loading .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : NMR confirms fluorine substitution (δ ~ -120 to -150 ppm). NMR distinguishes hydroxyl protons (broad singlet at δ 10–12 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H] at m/z 178.0372 for CHFNO).

- X-ray crystallography : Resolves spatial arrangement of fluorine and hydroxyl groups, critical for structure-activity relationship (SAR) studies .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodology :

- Store in amber vials at -20°C under inert gas (N/Ar) to prevent oxidation of the hydroxyl group.

- Avoid prolonged exposure to light or moisture, which may induce decomposition into quinone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodology :

- Systematic meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify confounding variables. For example, antiproliferative activity may vary due to differential uptake in MCF-7 vs. HeLa cells .

- Dose-response validation : Replicate studies with standardized protocols (e.g., IC determination via MTT assays in triplicate) to minimize experimental noise .

- Statistical modeling : Apply ANOVA or Bayesian inference to assess significance of conflicting data .

Q. What mechanistic insights explain the pH-dependent reactivity of this compound in aqueous solutions?

- Methodology :

- pH titration studies : Use UV-Vis spectroscopy to track absorbance shifts (λ ~ 320 nm) as hydroxyl group deprotonates (pKa ~ 8.2) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict charge distribution and reactive sites under varying pH .

Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., topoisomerase II) and quantify binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories in GROMACS to identify key residues (e.g., Asn722 in kinase domains) .

Q. What strategies mitigate interference from fluorine’s electronegativity in SAR studies of this compound derivatives?

- Methodology :

- Isosteric replacement : Substitute fluorine with bioisosteres (e.g., -CF, -OCF) to balance electronic effects without altering steric bulk .

- SAR libraries : Synthesize analogs with systematic substitutions (e.g., 5-Cl, 5-Br) to decouple electronic vs. steric contributions .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.